Hydrazinecarboxaldehyde, (phenylmethylene)-
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Overview
Description
It is a derivative of hydrazine and is characterized by the presence of a phenylmethylene group attached to the hydrazinecarboxaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarboxaldehyde, (phenylmethylene)-, can be synthesized through the reaction of hydrazinecarboxaldehyde with benzaldehyde. The reaction typically involves the condensation of these two compounds in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction can be represented as follows:
C6H5CHO+H2NNHCHO→C6H5CH=N-NHCHO+H2O
Industrial Production Methods
In an industrial setting, the production of hydrazinecarboxaldehyde, (phenylmethylene)-, may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields . Additionally, the use of solid-state melt reactions and mechanochemical approaches have been explored for the synthesis of hydrazone derivatives .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxaldehyde, (phenylmethylene)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The phenylmethylene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones.
Scientific Research Applications
Hydrazinecarboxaldehyde, (phenylmethylene)-, has several scientific research applications:
Mechanism of Action
The mechanism of action of hydrazinecarboxaldehyde, (phenylmethylene)-, involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form coordination complexes with metal ions, which may play a role in its biological activities .
Comparison with Similar Compounds
Similar Compounds
Acetyl hydrazine: A derivative of hydrazine with an acetyl group attached.
Benzoyl hydrazine: A derivative of hydrazine with a benzoyl group attached.
Uniqueness
Hydrazinecarboxaldehyde, (phenylmethylene)-, is unique due to the presence of the phenylmethylene group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65161-27-5 |
---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
N-(benzylideneamino)formamide |
InChI |
InChI=1S/C8H8N2O/c11-7-10-9-6-8-4-2-1-3-5-8/h1-7H,(H,10,11) |
InChI Key |
FVSCAASNXZSUSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC=O |
Origin of Product |
United States |
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